molecular formula C12H10ClN3O3 B11846619 4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid

4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid

Cat. No.: B11846619
M. Wt: 279.68 g/mol
InChI Key: RUTPJWKFGZULOZ-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid is a complex organic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methoxy group attached to a bipyridine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid is unique due to its bipyridine core, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups. This uniqueness makes it valuable in various research applications, particularly in the synthesis of coordination complexes and advanced materials .

Biological Activity

4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid is a compound belonging to the bipyridine family, known for its diverse biological activities. This article reviews the compound's biological properties, including its cytotoxicity, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

  • Molecular Formula : C₁₁H₈ClN₃O₂
  • Molecular Weight : 249.65 g/mol
  • CAS Number : 496852-27-8

Cytotoxicity

Research indicates that derivatives of bipyridine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate high cytotoxic effects against:

  • 4T1 murine mammary carcinoma
  • COLO201 human colorectal adenocarcinoma
  • SNU-1 human gastric adenocarcinoma .

Table 1 summarizes the cytotoxic effects of related bipyridine derivatives:

CompoundCell Line TestedIC50 (µM)Notes
Compound ACOLO201<30High sensitivity observed
Compound B4T120Moderate sensitivity
Compound CSNU-115High selectivity

The mechanism of action for bipyridine derivatives often involves interference with cellular processes such as DNA synthesis and cell cycle progression. For example, certain compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit DNA synthesis, leading to apoptosis in sensitive cell lines .

Antiviral Activity

In addition to anticancer properties, some bipyridine derivatives have demonstrated antiviral activity. Research highlighted the effectiveness of these compounds against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This suggests potential applications in antiviral therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of bipyridine compounds. Modifications in the chemical structure can significantly impact their efficacy and selectivity. For instance:

  • The presence of halogen substituents (like chlorine) enhances cytotoxicity.
  • Methoxy groups improve solubility and bioavailability .

Case Studies

A notable study investigated a series of substituted bipyridine derivatives, including 4-amino and chloro substitutions. The findings revealed that:

  • Compounds with a methoxy group at the 6' position exhibited increased potency against various cancer cell lines.
  • The introduction of amino groups was linked to enhanced interaction with cellular targets, leading to improved therapeutic profiles .

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

4-amino-3-chloro-6-(6-methoxypyridin-3-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H10ClN3O3/c1-19-9-3-2-6(5-15-9)8-4-7(14)10(13)11(16-8)12(17)18/h2-5H,1H3,(H2,14,16)(H,17,18)

InChI Key

RUTPJWKFGZULOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NC(=C(C(=C2)N)Cl)C(=O)O

Origin of Product

United States

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